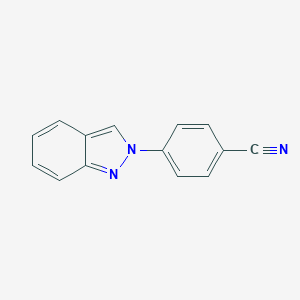
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and can elicit specific biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. It has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain and potential therapeutic effects in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have specific biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth. It has also been found to increase acetylcholine levels in the brain, which can lead to potential therapeutic effects in Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action and can elicit specific biochemical and physiological effects. However, one limitation is that it may have limited solubility in certain solvents, which can affect its ability to be used in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine. One direction is to further study its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use as a tool compound in chemical biology research. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of this compound for use in various experiments.
Méthodes De Synthèse
The synthesis of 1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine involves the reaction of cyclohexylamine with N,N-dimethylcyclohexanone in the presence of sodium azide and copper(II) sulfate pentahydrate. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and can elicit specific biochemical and physiological effects. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H27N5 |
|---|---|
Poids moléculaire |
277.41 g/mol |
Nom IUPAC |
1-(1-cyclohexyltetrazol-5-yl)-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H27N5/c1-19(2)15(11-7-4-8-12-15)14-16-17-18-20(14)13-9-5-3-6-10-13/h13H,3-12H2,1-2H3 |
Clé InChI |
GFNSNRXVNODKIS-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CCCCC1)C2=NN=NN2C3CCCCC3 |
SMILES canonique |
CN(C)C1(CCCCC1)C2=NN=NN2C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)

![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)





![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
